Product packaging for Figopitant(Cat. No.:CAS No. 502422-74-4)

Figopitant

Cat. No.: B1242814
CAS No.: 502422-74-4
M. Wt: 527.5 g/mol
InChI Key: HUTHJVYJUPXHDF-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Figopitant is a small molecule compound functioning as a potent and selective antagonist of the neurokinin-1 receptor (NK1R) . As a tachykinin NK1 antagonist, it is a valuable tool for researching a wide range of physiological processes, including the emetic reflex and substance P-mediated pathways . Recent research methodologies have utilized this compound in preclinical studies to investigate drug distribution and metabolism, employing techniques like liquid extraction surface analysis mass spectrometry (LESA-MS) to identify this compound and its metabolites directly in rat tissue sections . The molecular formula of this compound is C27H31F6N3O, and its CAS Registry Number is 502422-74-4 . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31F6N3O B1242814 Figopitant CAS No. 502422-74-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

502422-74-4

Molecular Formula

C27H31F6N3O

Molecular Weight

527.5 g/mol

IUPAC Name

(2S)-N-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-[4-(cyclopropylmethyl)piperazin-1-yl]-N-methyl-2-phenylacetamide

InChI

InChI=1S/C27H31F6N3O/c1-34(10-9-20-15-22(26(28,29)30)17-23(16-20)27(31,32)33)25(37)24(21-5-3-2-4-6-21)36-13-11-35(12-14-36)18-19-7-8-19/h2-6,15-17,19,24H,7-14,18H2,1H3/t24-/m0/s1

InChI Key

HUTHJVYJUPXHDF-DEOSSOPVSA-N

SMILES

CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)C(C2=CC=CC=C2)N3CCN(CC3)CC4CC4

Isomeric SMILES

CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)[C@H](C2=CC=CC=C2)N3CCN(CC3)CC4CC4

Canonical SMILES

CN(CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)C(C2=CC=CC=C2)N3CCN(CC3)CC4CC4

Other CAS No.

502422-74-4

Synonyms

BIIF 1149 CL
figopitant
N-(2-(3,5-bis(trifluoromethyl)phenyl)ethyl)-4-(cyclopropylmethyl)-N-methyl-alpha-phenyl-1-piperazineacetamide

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Tachykinin Neurokinin-1 Receptor (NK1R) Antagonism

NK1R antagonists, such as Figopitant, compete with Substance P for binding sites on the NK1 receptor. By occupying these sites, they block Substance P from activating the receptor, effectively interrupting the signaling cascade initiated by the endogenous neuropeptide. wikidoc.orgdynamic-biosensors.comnih.govmdpi.comnih.gov The NK1 receptor is a member of the G protein-coupled receptor superfamily, characterized by a structure containing seven transmembrane domains. wikipedia.orgwikidoc.orggoogleapis.comnih.govjneurology.com Upon activation by Substance P, NK1R typically couples with Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium levels and other signaling events. jneurology.comnih.govresearchgate.net Antagonism by compounds like this compound prevents these intracellular signaling cascades.

The interaction between a ligand and its receptor can be characterized by several key parameters that describe the dynamics of binding. These include measures of binding affinity and the rates at which the ligand associates with and dissociates from the receptor.

Receptor binding affinity is commonly quantified by parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). The Kd represents the equilibrium dissociation constant and is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating higher affinity. universiteitleiden.nlamegroups.orgnih.gov The IC50 is the concentration of an inhibitor (in this case, an antagonist like this compound) required to inhibit 50% of the binding of a radiolabeled reference ligand or to reduce a functional response by 50%. universiteitleiden.nl While these parameters are crucial for understanding the potency and binding strength of NK1 receptor antagonists, specific experimentally determined Kd and IC50 values for this compound's binding to the NK1 receptor were not found in the consulted literature.

Ligand-receptor binding is a dynamic process involving both association and dissociation. These processes are described by kinetic rate constants: the association rate constant (kon) and the dissociation rate constant (koff). The kon reflects how quickly a ligand binds to its receptor, while the koff indicates how quickly the ligand dissociates from the receptor. mdpi.com The ratio of koff to kon is equal to the equilibrium dissociation constant (Kd). These kinetic parameters provide insights into the speed and stability of the ligand-receptor interaction. Specific kon and koff values for this compound binding to the NK1 receptor were not available in the consulted sources. Studies on other NK1 receptor ligands and other GPCRs have shown that these kinetic rates can vary significantly among different compounds and can influence pharmacological effects.

Ligand residence time, defined as the reciprocal of the dissociation rate constant (1/koff), represents the duration that a ligand remains bound to its receptor. mdpi.com A longer residence time is often correlated with more prolonged pharmacological effects in vivo, even if the ligand's affinity (Kd) is not exceptionally high. For NK1 receptor antagonists, a sustained blockade of the receptor by a long residence time could contribute to a more durable therapeutic effect. Specific studies characterizing the ligand residence time of this compound at the NK1 receptor were not found in the available literature. The concept of residence time is increasingly recognized as an important factor in drug discovery and understanding the in vivo efficacy of receptor ligands. mdpi.com

Interactions with Substance P (TACR1)

This compound acts as an antagonist by interfering with the interaction between Substance P and its receptor, NK1R (TACR1). Substance P is an undecapeptide that serves as the primary endogenous agonist for NK1R. wikipedia.orgwikidoc.orggoogleapis.com It binds to the receptor and triggers various physiological responses, including the transmission of pain signals and the induction of nausea and vomiting. wikidoc.orgidrblab.netdynamic-biosensors.comnih.govnih.gov this compound competes with Substance P for the binding site on the NK1 receptor, thereby preventing Substance P from activating the receptor and initiating its downstream signaling pathways. wikidoc.orgdynamic-biosensors.comnih.govmdpi.comnih.gov This competitive binding is the fundamental mechanism by which this compound exerts its antagonistic effect.

Downstream Signaling Pathway Modulation

Activation of tachykinin receptors, including the NK1 receptor, triggers intracellular signaling cascades typical of GPCRs.

G Protein-Coupled Receptor Activation Profiles

Neurokinin receptors are coupled to G proteins guidetopharmacology.orgnih.gov. Upon ligand binding, these receptors undergo conformational changes that facilitate the exchange of GDP for GTP on the α-subunit of the coupled G protein, leading to the dissociation of the α-subunit from the βγ-dimer. This dissociated α-subunit and the βγ-dimer can then modulate the activity of various downstream effector proteins. Tachykinin receptors have been linked to Gq protein coupling dovepress.com.

Intracellular Second Messenger Systems

Activation of neurokinin receptors leads to the modulation of intracellular second messenger systems guidetopharmacology.org.

Phosphatidylinositol-Calcium Pathway Modulation

Stimulation of tachykinin receptors, particularly the NK1 receptor, leads to the activation of phospholipase C (PLC) guidetopharmacology.org. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) guidetopharmacology.org. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to an elevation in intracellular calcium levels guidetopharmacology.org. DAG, along with calcium, can activate protein kinase C (PKC), further propagating the signal. The NK1 receptor is a G-protein receptor coupled to the inositol phosphate (B84403) signal-transduction pathway nih.gov.

Physiological Roles of Neurokinin Receptors in Preclinical Models

Studies utilizing preclinical models have been instrumental in understanding the diverse physiological roles mediated by neurokinin receptors and the potential implications of their modulation by compounds like this compound. Neurokinin receptors are widely distributed throughout the central and peripheral nervous systems, as well as in other tissues nih.govresearchgate.netatsjournals.org.

Central Nervous System Processes (e.g., mood regulation, stress response)

Neurokinin receptors, particularly the NK1 receptor, are implicated in various central nervous system processes in preclinical models. Substance P and the NK1 receptor system are involved in the regulation of mood disorders, anxiety, and stress responses ontosight.aiguidetopharmacology.orgwikipedia.orgjneurology.comsci-hub.ru. Increased cerebrospinal fluid concentrations of Substance P have been reported in depression in some studies sci-hub.ru. The NK1 receptor system also plays a role in pain transmission within the central nervous system researchgate.netjneurology.com. Preclinical studies have explored the involvement of neurokinin receptors in neuroinflammation jneurology.com. The NK1 receptor is present in brain regions associated with emotional processing, such as the amygdala, prefrontal cortex, and cingulate cortex guidetopharmacology.org. Studies in animal models have investigated the role of NK1 receptors in addiction, suggesting their involvement in facilitating opioid reward via amygdaloid processes dovepress.com. Neurokinin receptors have also been implicated in schizophrenia and epilepsy in experimental settings guidetopharmacology.orgwikipedia.orgnih.gov.

Peripheral Physiological Systems

Neurokinin receptors mediate a range of functions in peripheral physiological systems in preclinical models. These include roles in pain transmission and neurogenic inflammation researchgate.netjneurology.com. Tachykinins are known to mediate smooth muscle contraction and relaxation, vasodilation, and secretion guidetopharmacology.orgnih.govresearchgate.net. They are also involved in the activation of the immune system nih.govresearchgate.net. Preclinical studies have explored the roles of neurokinin receptors in gastrointestinal function and respiratory function, including the cough reflex guidetopharmacology.orgatsjournals.orgwikipedia.orgfrontiersin.org. The cardiovascular system is also influenced by neurokinins, with implications in processes like vasodilation and modulation of ganglion transmission wikipedia.orgwikipedia.orgwikidoc.org. Other peripheral roles investigated in preclinical models include involvement in wound healing, hematopoiesis, itch, and overactive bladder atsjournals.orgfrontiersin.org.

Here is a summary of the preferred ligands and their corresponding neurokinin receptors:

Endogenous Tachykinin PeptidePreferred Receptor
Substance P (SP)NK1 Receptor
Neurokinin A (NKA)NK2 Receptor
Neurokinin B (NKB)NK3 Receptor

Data compiled from references mdpi.comdovepress.com.

Here is a summary of physiological roles of neurokinin receptors investigated in preclinical models:

System/ProcessExamples of Involved ReceptorsKey Physiological Roles Investigated in Preclinical Models
Central Nervous SystemNK1, NK2, NK3Mood regulation, Anxiety, Stress response, Pain transmission, Neuroinflammation, Addiction, Schizophrenia, Epilepsy
Peripheral SystemsNK1, NK2, NK3Pain transmission, Neurogenic inflammation, Smooth muscle contraction, Vasodilation, Secretion, Immune system activation
Gastrointestinal TractNK2Motility regulation
Respiratory SystemNK1, NK2Bronchoconstriction, Cough reflex
Cardiovascular SystemNK1, NK2Vasodilation, Modulation of ganglion transmission, Bradycardia, Myocardial infarctions
Other Peripheral ProcessesNK1Wound healing, Hematopoiesis, Itch, Overactive bladder, Miscarriage

Data compiled from references mdpi.comguidetopharmacology.orgnih.govresearchgate.netatsjournals.orgwikipedia.orgjneurology.comwikipedia.orgfrontiersin.orgwikidoc.org.

Preclinical Pharmacological Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies for Figopitant have been conducted in animal models, primarily rats, to characterize its disposition. These investigations employed techniques such as quantitative whole-body autoradiography (QWBA) and mass spectrometry-based methods to provide insights into tissue distribution and metabolic fate.

Tissue Distribution Profiles in Animal Models

Understanding the distribution of a drug and its metabolites within tissues is crucial for evaluating both efficacy and potential toxicity nih.govresearchgate.net. Studies using radiolabeled this compound in rats have provided valuable data on its tissue distribution.

Quantitative whole-body autoradiography (QWBA) is a technique used in preclinical studies to determine the distribution of a radiolabeled compound and its metabolites in tissues and organs of laboratory animals nih.govpharmaron.com. This method provides quantitative information on the total radioactivity levels across various tissues at different time points after administration pharmaron.comosti.gov.

In studies investigating this compound, QWBA was utilized to examine the distribution of the compound and its metabolites in tissue sections of rats following intravenous administration researchgate.netnih.govdgms.euresearchgate.net. QWBA is a non-destructive technique, which allows for subsequent analysis of the same tissue sections using complementary methods osti.gov. The concentration calculated from the radioactivity in QWBA represents the sum of the parent compound and any radiolabeled metabolites or degradation products osti.gov.

To complement the total radioactivity data from QWBA and provide chemical identity and spatial localization of specific compounds, techniques like Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS) have been employed osti.govresearchgate.netresearchgate.netcore.ac.uk. LESA-MS is a mass spectrometry-based surface profiling technique that can be used to identify and semi-quantify drugs and metabolites directly from tissue sections researchgate.netdgms.eu.

In the investigation of this compound, LESA-MS was used in combination with QWBA to study the distribution of this compound and its metabolites in rat tissue sections researchgate.netnih.govdgms.euresearchgate.net. This approach allowed for the identification and semi-quantification of the parent drug and its metabolites in different tissues, providing information complementary to the total radioactivity distribution shown by QWBA researchgate.netnih.govresearchgate.net. The parent drug and a specific N-dealkylated metabolite were found to be the predominant compounds in all tissues investigated, albeit in varying ratios researchgate.netnih.govresearchgate.net.

Based on the studies combining QWBA and LESA-MS, the predominant compounds observed in rat tissues were the parent drug, this compound, and its N-dealkylated metabolite.

CompoundPresence in TissuesNotes
This compound (Parent Drug)PredominantFound in all tissues investigated researchgate.netnih.gov
N-dealkylated metabolitePredominantFound in all tissues investigated researchgate.netnih.gov

Metabolic Pathways and Metabolite Identification

Metabolism is a key process in the elimination of drugs from the body, involving the transformation of the parent compound into metabolites. Studies on this compound in rats have identified several metabolic pathways.

Metabolites of this compound were identified using techniques such as LESA-MS researchgate.netnih.govresearchgate.net. These studies revealed that this compound undergoes several metabolic transformations, including dealkylation and oxygenation researchgate.netnih.govresearchgate.netresearchgate.net.

N-dealkylation is a common metabolic reaction involving the cleavage of an alkyl group from a nitrogen atom nih.gov. This process typically results in the formation of a less lipophilic metabolite, facilitating excretion nih.gov.

In the case of this compound, an N-dealkylated metabolite, identified as M474(1) and also referred to as BIIF 1148, was found to be one of the predominant compounds in all tissues investigated, alongside the parent drug researchgate.netnih.govresearchgate.net. This indicates that N-dealkylation is a significant metabolic pathway for this compound in rats.

Oxygenation is another significant metabolic transformation mediated primarily by cytochrome P450 enzymes archive.org. This process involves the introduction of an oxygen atom into the drug molecule, leading to the formation of hydroxylated or other oxygenated metabolites archive.org.

Studies on this compound metabolism in rats identified several metabolites formed by oxygenation researchgate.netnih.govresearchgate.netresearchgate.net. Additionally, metabolites resulting from a combination of oxygenation and dealkylation were also observed researchgate.netnih.gov. These findings highlight the role of oxidative metabolism in the biotransformation of this compound.

Combinatorial Metabolic Transformations

Studies investigating the metabolism of this compound in rat tissues have identified several metabolic transformation pathways. Analysis using techniques such as liquid extraction surface analysis mass spectrometry (LESA-MS) in conjunction with whole-body autoradiography revealed the presence of the parent drug alongside various metabolites nih.govresearchgate.net. Metabolic transformations observed included oxygenation and dealkylation nih.govresearchgate.net. Crucially, metabolites formed through a combination of these processes, such as combined oxygenation and dealkylation, were also identified nih.govresearchgate.net. The N-dealkylated metabolite, referred to as M474(1) or BIIF 1148, was noted as one of the predominant compounds found in rat tissues, alongside the parent drug nih.govresearchgate.net.

Excretion Routes and Mass Balance Studies (Preclinical)

In a study involving a single intravenous dose of [¹⁴C]-Figopitant (5.0 mg/kg), the total recovery of radioactivity from the animals over a 7-day period averaged 92.1% of the administered dose nih.gov. This recovered radioactivity was accounted for in the excreta (urine and feces) and the carcass nih.gov. The majority of the administered radioactivity was eliminated relatively rapidly, with most excretion occurring within the first 48 hours post-administration nih.gov.

The primary route of excretion for drug-related material was via urine, accounting for approximately 48% of the administered dose nih.gov. Fecal excretion contributed a smaller proportion, with about 5% of the radioactivity recovered in feces nih.gov. Additionally, approximately 11% of the administered radioactivity was accounted for in expired air nih.gov.

The distribution of recovered radioactivity across different excretion routes and the carcass is summarized in the table below:

CompartmentPercentage of Administered Dose (%)
Urine48
Feces5
Expired Air11
Carcass~28.1 (Calculated: 92.1 - 48 - 5 - 11)
Total Recovery 92.1

Note: The carcass percentage is calculated based on the total recovery minus the amount found in urine, feces, and expired air.

Mass balance studies of this nature are recommended by regulatory agencies during preclinical development to inform subsequent study designs and dosing considerations for clinical trials nih.gov. The findings from these preclinical excretion and mass balance studies in rats provide valuable insights into the elimination profile of this compound and its metabolites.

Advanced Analytical Methodologies in Figopitant Research

Mass Spectrometry-Based Techniques for Compound Characterization

Mass spectrometry plays a crucial role in the characterization of figopitant and its metabolic products. Techniques such as Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) have been employed to provide both identification and spatial information.

Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS)

LESA-MS is a surface profiling technique that couples micro-liquid extraction from a solid surface with nano-electrospray mass spectrometry researchgate.netunito.it. This method has been applied in the study of this compound to analyze its presence and that of its metabolites directly from tissue sections researchgate.netnih.govresearchgate.netunito.it. LESA-MS allows for the examination of drug distribution and biotransformation by analyzing ex vivo tissue sections, offering an alternative or complementary approach to traditional methods like quantitative whole-body autoradiography (QWBA) researchgate.net. While QWBA relies on radiolabeling and measures total radioactivity, LESA-MS provides drug- and metabolite-specific distribution information researchgate.net.

Identification of Parent Compound and Metabolites

LESA-MS has been successfully utilized for the identification of this compound and its metabolites in rat tissue sections following intravenous administration researchgate.netnih.govresearchgate.net. Studies have shown that the parent drug and the N-dealkylated metabolite M474(1), also known as BIIF 1148, were the predominant compounds found in various tissues investigated researchgate.netnih.govresearchgate.net. Additionally, LESA-MS analysis has identified several other metabolites resulting from oxygenation, dealkylation, and a combination of these metabolic processes researchgate.netnih.govresearchgate.net. The ability of LESA-MS to directly analyze tissue surfaces minimizes sample preparation time and potential artifacts associated with conventional sample workup researchgate.net.

Semi-Quantification in Biological Matrices

LESA-MS has demonstrated utility in the semi-quantification of this compound and its metabolites in different tissues researchgate.netnih.govresearchgate.net. The quality and accuracy of data generated by LESA-MS for semi-quantification have been assessed by comparison with classic tissue extraction and high-performance liquid chromatography (HPLC) analysis researchgate.netnih.govresearchgate.net. While absolute quantification can be challenging without the use of internal standards that correct for ionization and matrix effects, LESA-MS has shown good semi-quantitative agreement with standard methods for relative comparison of metabolite levels researchgate.netosti.gov. For example, in one study, this compound and its metabolites in rat tissue sections were quantified with varying accuracies across different organs, with the variability attributed to factors including interindividual differences, heterogeneous distribution, and the absence of a suitable internal standard osti.gov.

While specific quantitative data tables for this compound obtained solely by LESA-MS were not extensively detailed in the search results beyond descriptions of agreement and variability, research indicates that semi-quantitative analysis is feasible and provides valuable comparative data on the distribution of the parent drug and its metabolites across different tissues.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI is a powerful analytical technique that enables label-free spatial localization and identification of molecules in complex samples, such as tissue sections researchgate.netchemistrytalk.org. It involves applying a chemical matrix to the tissue surface, which assists in the desorption and ionization of analytes upon laser irradiation osti.govchemistrytalk.org. This technique generates two- and three-dimensional maps showing the distribution of intact molecules extracted from specific locations on the sample researchgate.net.

Spatially Resolved Distribution Analysis

MALDI-MSI is widely used to map the spatial distribution of various molecules, including drugs and their metabolites, within tissue sections researchgate.netchemistrytalk.orgcore.ac.ukresearchgate.net. This technique is considered preferable for studying the distribution of drugs and can differentiate between active and inactive forms if they have different mass-to-charge ratios (m/z) chemistrytalk.org. While the search results specifically mentioning MALDI-MSI for this compound were limited, the technique's general application to drug distribution analysis in tissues is well-established researchgate.netchemistrytalk.orgresearchgate.net. For instance, MALDI-MSI has been used to visualize the spatio-temporal distribution of other compounds, such as tetrandrine (B1684364), in different organs researchgate.net. The spatial resolution in quantitative MALDI-MSI experiments is influenced by factors such as the size of the laser and the need for acceptable relative standard deviation over the sampled area osti.govchemistrytalk.org.

Quantitative Mass Spectrometry Imaging (Q-MSI) Approaches

While MALDI is often viewed as primarily qualitative, significant efforts have been made to develop quantitative MALDI-MSI (Q-MSI) approaches diva-portal.orgfrontiersin.org. Challenges in Q-MSI include variations in ionization efficiencies and signal suppression due to matrix effects within complex tissues diva-portal.orgfrontiersin.org. Researchers have devised various strategies for Q-MSI, including the use of internal standards, external calibration curves generated by spotting standards onto control tissue sections, and computational approaches diva-portal.orgfrontiersin.org.

In the context of drug distribution studies, quantitative MALDI-MSI can correlate strongly with average concentrations obtained by other quantitative methods like LC-MS/MS researchgate.net. For example, studies on tetrandrine demonstrated a strong correlation between concentrations determined by quantitative MALDI-MSI and LC-MS/MS in different organs researchgate.net.

Nano-Electrospray Ionization Mass Spectrometry (Nano-ESI-MS)

Nano-ESI-MS is a highly sensitive mass spectrometry technique characterized by extremely low sample consumption, typically in the nanoliter per minute range. This low flow rate leads to the production of smaller droplets compared to conventional ESI, resulting in enhanced ionization efficiency and greater sensitivity. researchgate.netnih.gov While traditionally applied in proteomics, nano-ESI has seen increased use in small molecule analysis, including applications related to drug metabolism and pharmacokinetics (DMPK). researchgate.net Its advantages include enhanced dynamic range and reduced competition for ionization, making it suitable for detecting labile complexes and performing structural analyses of unknown complex additives. researchgate.netnih.gov Although not likely to entirely replace LC-MS as the primary ADME analytical platform, nano-ESI infusion has been successfully applied in both quantitative (bioanalysis) and qualitative (metabolite identification) applications. researchgate.net

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

DESI-MS is an ambient ionization technique that allows for the direct analysis of molecules from surfaces with minimal or no sample preparation. researchgate.netwaters.com This method is particularly valuable for mass spectrometry imaging (MSI), which provides label-free spatial localization and identification of molecules within complex samples, including biological tissues. researchgate.netwaters.comresearchgate.net In the context of this compound research, DESI-MS imaging, potentially combined with techniques like Liquid Extraction Surface Analysis (LESA-MS), has been shown to be a powerful tool for the identification and semiquantification of this compound and its metabolites directly in tissue sections. researchgate.netnih.gov This approach complements techniques like whole-body autoradiography by providing molecular identification alongside spatial distribution information. researchgate.netnih.gov DESI-MS imaging can visualize the spatial distribution of both exogenous compounds, such as dosed drugs and their metabolites, and endogenous molecules like lipids and metabolites, offering insights into drug distribution and potential off-target effects. waters.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from complex matrices, such as biological samples or synthesis mixtures, before detection and analysis. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC) for Analytical Comparison

HPLC is a dominant separation technique in analytical chemistry, widely used for separating, identifying, and quantifying compounds in a sample. ijarsct.co.inhumanjournals.com In the analysis of pharmaceuticals like this compound, HPLC is frequently employed to assess purity and for quantitative analysis. tocris.com The method involves the separation of analytes based on their distribution between a mobile phase and a stationary phase within a column. humanjournals.com Reversed-phase HPLC, often using a C18 column and UV detection, is a common approach for drug analysis. ijarsct.co.inhumanjournals.comactascientific.com HPLC methods require careful development and validation according to regulatory guidelines to ensure accuracy, precision, linearity, and specificity. ijarsct.co.inactascientific.com In studies investigating this compound and its metabolites in tissues, HPLC analysis has been used for comparison with data obtained from other techniques like LESA-MS, helping to assess the quality and accuracy of the data generated. researchgate.netnih.gov HPLC is also used to characterize radiolabeled compounds, ensuring their purity before preclinical evaluation. mdpi.com

Radiochemical Tracing Techniques

Radiochemical tracing techniques involve the use of radiolabeled compounds to track their distribution, metabolism, and excretion in biological systems. These techniques are particularly valuable in preclinical studies.

Applications of Radiolabeling in Preclinical Studies

Radiolabeling is a powerful tool in preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies, providing sensitive detection and precise assessment of drug behavior in living organisms. wuxiapptec.comnih.gov Commonly used radioisotopes include 14C and 3H. nih.gov Radiolabeled compounds are used to identify and elucidate metabolites, investigate the extent of absorption and bioavailability, determine tissue distribution, assess mass balance, and understand routes of excretion. wuxiapptec.comnih.gov For compounds like this compound, which is a neurokinin-1 (NK1) receptor antagonist, radiolabeled versions of NK1 receptor antagonists have been utilized in preclinical settings to study receptor distribution and evaluate their behavior in vivo. ucl.ac.uknih.govwipo.int The use of radiolabeled compounds allows for the tracking of the parent drug and its metabolites within the body, providing crucial data for understanding the compound's pharmacokinetic profile. wuxiapptec.com

Whole-Body Autoradiography (WBA) in Tissue Analysis

Whole-Body Autoradiography (WBA) is a technique used in preclinical studies to visually and quantitatively determine the tissue distribution of radiolabeled compounds in animals. criver.compharmaron.com This method provides high-resolution images showing the distribution of drug-related material across various organs and tissues. criver.compharmaron.com WBA is valuable for identifying target organ engagement, sites of accumulation or disposition, and assessing distribution in specific tissues like pigmented tissues. criver.compharmaron.com In the study of this compound, combining WBA with techniques like LESA-MS has allowed for a comprehensive understanding of the distribution of the parent drug and its metabolites in rat tissues after administration. researchgate.netnih.gov While WBA provides quantitative distribution data, the complementary MS technique helps in the molecular identification of the detected radioactive species. researchgate.netnih.gov WBA is considered a non-destructive technique, allowing for subsequent analyses on the same tissue sections. researchgate.net

In Vitro Research Paradigms and Assays

Receptor Binding Assays

Receptor binding assays are a cornerstone of in vitro pharmacology, designed to measure the direct interaction between a ligand (such as Figopitant) and its receptor (the NK1 receptor). These experiments quantify the affinity and specificity of this binding.

Saturation binding experiments are primarily conducted to determine two key parameters for a specific tissue or cell preparation: the total density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of a labeled ligand. mdpi.comnih.govmhmedical.com The Kd represents the concentration of the labeled ligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the ligand's affinity. ncats.io The Bmax reveals the total concentration of binding sites in the sample. mdpi.comncats.io

In the context of the NK1 receptor, this assay would typically involve incubating cell membranes from a cell line expressing the receptor with increasing concentrations of a radiolabeled NK1 receptor agonist or antagonist, such as [³H]-Substance P. The experiment measures total binding and non-specific binding (determined in the presence of a high concentration of an unlabeled competitor). Specific binding is calculated by subtracting non-specific from total binding. nih.govmhmedical.com While these studies are not typically performed with this compound as the labeled ligand, the Bmax value derived from such an experiment is crucial for interpreting the results of competitive binding assays where this compound is used as the unlabeled competitor.

Competitive binding assays are the primary method for determining the binding affinity of an unlabeled compound like this compound. In this experimental design, a fixed concentration of a labeled ligand (e.g., a radiolabeled NK1 agonist) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound). google.comdgms.eu

As the concentration of this compound increases, it competes with the labeled ligand for the same binding site on the NK1 receptor, thereby displacing it. This reduction in the bound labeled ligand is measured. The data are used to calculate the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand, a value known as the IC50 (half-maximal inhibitory concentration). googleapis.comdrugbank.com The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the labeled ligand used in the assay. The Ki value represents the intrinsic binding affinity of the competitor, in this case, this compound, for the NK1 receptor. While specific Ki values for this compound are not detailed in the reviewed literature, this methodology is the standard for quantifying its potency at its target receptor.

G protein-coupled receptors (GPCRs), like the NK1 receptor, often undergo internalization (endocytosis) upon binding to an agonist, such as Substance P. pistoiaalliance.org This process involves the receptor being drawn into the cell, which serves as a mechanism for signal desensitization and resensitization. pistoiaalliance.org Internalization assays are designed to visualize and quantify this phenomenon.

These studies can be performed using cell lines that express a fluorescently tagged version of the NK1 receptor. bham.ac.uk Upon application of an agonist, the fluorescent receptors on the cell surface can be observed moving into intracellular vesicles. bham.ac.uk As an antagonist, this compound would be evaluated for its ability to block this agonist-induced internalization. In such an experiment, cells would be pre-incubated with this compound before the addition of an agonist like Substance P. The degree to which this compound prevents the receptor from internalizing provides further confirmation of its antagonistic activity at the cellular level. Efflux studies, which measure the rate at which a compound is transported out of a cell, are also relevant but are more commonly associated with assessing interactions with transporter proteins rather than receptor-specific dynamics.

The characterization of ligand-receptor interactions can be approached through two distinct methodologies: labeled and label-free assays.

Labeled assays rely on the use of a tag or label—often a radioisotope (e.g., ³H) or a fluorescent molecule—that is attached to one of the binding partners. Radioligand binding assays, as described above, are the gold standard for determining receptor affinity and density due to their high sensitivity and robustness.

Label-free assays measure binding events without the need for such labels. These technologies detect changes in a physical property that occur when the ligand and receptor interact in real-time. Prominent examples include Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). In these methods, the receptor is typically immobilized on a sensor surface, and the binding of the ligand (this compound) is detected as a change in refractive index or light interference, respectively. The primary advantage of label-free methods is that they avoid potential artifacts introduced by labeling, which can sometimes alter a ligand's binding properties. google.com They also provide kinetic data, including association (kon) and dissociation (koff) rates. mdpi.com

Table 1: Comparison of Binding Assay Methodologies

FeatureLabeled Assays (e.g., Radioligand)Label-Free Assays (e.g., SPR)
Principle Detection of a radioactive or fluorescent tag.Detection of changes in physical properties (e.g., refractive index) upon binding.
Primary Output Equilibrium constants (Kd, Ki), Receptor density (Bmax).Real-time binding kinetics (kon, koff), Equilibrium constants (Kd).
Key Advantage High sensitivity and well-established protocols.Provides kinetic data; no modification of ligand required, reducing potential artifacts.
Key Limitation Requires synthesis of a labeled ligand; potential for label to interfere with binding.May require larger quantities of purified protein; potential for non-specific binding to sensor surface.

Cell-Based Functional Assays

While binding assays confirm that a compound physically interacts with its target, cell-based functional assays are necessary to determine the biological consequence of that interaction. These assays measure a cellular response downstream of receptor binding, such as the generation of a second messenger.

The foundation of a reliable cell-based functional assay is the selection and proper maintenance of an appropriate cell line. For studying this compound's effect on the human NK1 receptor, researchers typically use host cell lines that have low or no endogenous expression of the receptor. These cells are then genetically engineered to stably express the human NK1 receptor.

Commonly used cell lines include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. Other lines such as the human bone osteosarcoma epithelial U2OS line or the human neuroblastoma SH-SY5Y line have also been utilized. bham.ac.uk These cell lines are chosen because they are robust, easy to culture, and provide a clean system to study the function of the single, introduced receptor.

Optimization of culture conditions is critical for ensuring the health of the cells and the reproducibility of the assay. This involves maintaining a controlled environment and using appropriate culture media and supplements.

Table 2: Typical Cell Culture Parameters for NK1-Expressing Cell Lines

ParameterConditionRationale
Cell Line CHO-K1 or HEK293 (stably expressing human NK1 receptor)Robust, well-characterized, and suitable for transfection and high-throughput screening.
Growth Medium Ham's F-12K (for CHO) or DMEM (for HEK293)Provides essential nutrients, amino acids, and vitamins for cell growth.
Supplements 10% Fetal Bovine Serum (FBS), Penicillin/StreptomycinFBS provides growth factors; antibiotics prevent bacterial contamination.
Temperature 37°COptimal temperature for the growth of mammalian cells.
Atmosphere 5% CO₂Maintains the pH of the culture medium in conjunction with a bicarbonate buffer system.
Subculturing Performed when cells reach 80-90% confluencyPrevents nutrient depletion and contact inhibition, ensuring cells remain in a healthy, proliferative state.

A typical functional assay for an NK1 antagonist like this compound involves measuring the inhibition of Substance P-induced signaling. Since the NK1 receptor couples to the Gq protein, its activation leads to an increase in intracellular calcium. Therefore, cells expressing the NK1 receptor can be loaded with a calcium-sensitive dye. When Substance P is added, a fluorescent signal indicates the calcium influx. To test this compound, cells are pre-treated with it before the addition of Substance P. The extent to which this compound reduces the agonist-induced calcium signal is measured, allowing for the determination of its functional inhibitory potency (IC50).

Agonist/Antagonist Activity Profiling in Cellular Systems

The antagonist activity of a compound like this compound is quantified in cellular systems by its ability to inhibit the functional response induced by a known agonist, typically Substance P, the natural ligand for the NK1 receptor. drugbank.comwikipedia.org These assays are conducted in cell lines that endogenously express the NK1 receptor or are engineered to do so. The potency of the antagonist is commonly determined by calculating its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the maximal response elicited by the agonist.

Functional assays for G protein-coupled receptors (GPCRs) like the NK1 receptor often measure changes in intracellular second messengers. mdpi.com Upon activation by an agonist, the NK1 receptor couples to Gq proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium (Ca2+). Therefore, a common method to assess antagonist activity involves:

Calcium Flux Assays: In these assays, cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of Substance P causes a rapid increase in intracellular calcium, which is detected as a change in fluorescence. To determine the IC50 of an antagonist like this compound, cells would be pre-incubated with varying concentrations of the compound before the addition of a fixed concentration of Substance P. The degree of inhibition of the calcium signal at each antagonist concentration is measured to generate a dose-response curve.

While specific IC50 data for this compound from such cellular assays are not available in the provided search results, the table below illustrates how such data would typically be presented.

Table 1: Illustrative Antagonist Activity of an NK1 Antagonist in a Cellular Functional Assay

Assay Type Cell Line Agonist Used Measured Endpoint IC50 (nM)

This table is a template representing typical data presentation for NK1 receptor antagonists; specific values for this compound are not publicly available.

Membrane Preparations and Homogenates in Ligand Binding Research

Ligand binding assays using membrane preparations are fundamental in pharmacology to determine the affinity of a compound for its receptor. nih.gov These assays directly measure the interaction between a compound and the receptor protein, providing key data on binding potency, typically expressed as the inhibition constant (Ki).

The process involves preparing membranes from cells or tissues that are rich in the target receptor. For an NK1 receptor antagonist like this compound, this would involve:

Source Material: Tissues known to express high densities of NK1 receptors (e.g., specific brain regions or peripheral tissues) or cultured cells stably transfected with the human NK1 receptor gene are used. nih.gov

Preparation: The cells or tissues are homogenized and subjected to differential centrifugation to isolate the cell membrane fragments, which contain the embedded receptor proteins.

Binding Assay: These membrane preparations are then incubated with a radiolabeled ligand (a "hot" ligand) that is known to bind to the NK1 receptor with high affinity and specificity. A competition binding experiment is then performed by adding increasing concentrations of the unlabeled test compound (the "cold" ligand, such as this compound). The test compound competes with the radioligand for binding to the NK1 receptor.

Data Analysis: The amount of radioactivity bound to the membranes is measured. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in the measured radioactive signal. From this competition curve, the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the bound radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

The Ki value represents the intrinsic binding affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. Publicly available, specific Ki values for this compound are not documented in the search results. The table below provides a representative format for presenting such binding affinity data.

Table 2: Illustrative Radioligand Binding Affinity of an NK1 Antagonist

Membrane Source Radioligand Ki (nM)
Human NK1R-expressing cell membranes [³H]-Substance P Value

This table is a template representing typical data presentation for NK1 receptor antagonists; specific values for this compound are not publicly available.

In Vivo Research Paradigms and Animal Models

Selection and Justification of Animal Models

The selection of appropriate animal models for preclinical studies is crucial for obtaining relevant and translational data. fda.govaltasciences.com A relevant species is typically one in which the test material is pharmacologically active due to the expression of the target receptor or epitope. fda.govich.org Techniques such as immunochemical or functional tests can help identify relevant species. ich.org Consideration of species differences in target binding and functional activity is important for selecting a model capable of demonstrating potential adverse consequences of target modulation. europa.eu In vitro studies using mammalian cell lines can also help predict aspects of in vivo activity and assess the relative sensitivity of different species, including humans. ich.org

Rodent Models (e.g., Rats, Mice) for Preclinical Evaluation

Rodent models, such as rats and mice, are frequently utilized in preclinical evaluation due to their genetic similarities to humans, ease of handling, and shorter life cycles, which allow for quicker assessment of long-term effects. criver.comscielo.org.mx Rats, being larger than mice, can be easier for handling and sampling. criver.com They are also considered better candidates for behavioral studies and research involving learning and cognition. criver.com Genetically engineered rodent models have been developed to study the pathophysiology of diseases, validate targets, and identify pharmacological responses. criver.com

Considerations for Species-Specific Pharmacological Responses

It is important to acknowledge that species-specific differences in pharmacological responses can exist. mdpi.comnih.gov These differences can arise from variations in drug metabolism enzymes, receptor expression, and physiological or behavioral characteristics. mdpi.comnih.govnih.gov For instance, enzymes involved in drug metabolism can have sexually dimorphic expression patterns in various species, impacting metabolism. mdpi.com While some drug-metabolizing enzymes like CYP2E1 show relatively small differences across species, others, such as CYP1A, -2C, -2D, and -3A isoforms, exhibit considerable interspecies variability in catalytic activity. nih.gov This highlights the need for caution when extrapolating metabolism data from animal models to humans. nih.gov When species-specific differences in pharmacodynamics are observed, it may necessitate studies in more than one animal model. who.int

Pharmacodynamic Assessment in Preclinical Species

Pharmacodynamic (PD) studies in preclinical species aim to characterize the biological effects of a compound and its interaction with its intended target. catapult.org.ukeuropa.eu These studies help to understand the mechanism of action and identify relevant animal models. europa.eu

Evaluation of Compound Activity in Animal Systems

Evaluation of compound activity in animal systems involves assessing the functional consequences of the compound's interaction with its target, such as receptor binding and occupancy, enzyme inhibition, and effects on cell signaling. europa.eu These studies can also provide insight into the irreversibility and duration of effects. europa.eu Animal models of diseases that mimic human conditions can provide further understanding of pharmacological action. europa.eueuropa.eu

Dose-Response Relationship Characterization in Vivo (Preclinical)

Characterizing the dose-response relationship in vivo is a fundamental aspect of preclinical pharmacology. nih.govpharmacologycanada.org This involves determining the relationship between the dose of a drug and the magnitude of the biological response. pharmacologycanada.org Dose-response studies help to identify the minimum effective dose and inform the selection of appropriate doses for subsequent studies. altasciences.comnih.gov These studies typically involve testing multiple dose levels to establish a dose-response curve. altasciences.comnih.govgraphpad.com Non-linear regression analysis is often used to accurately characterize the dose-response relationship due to the complexity of biological systems. graphpad.com

Tissue-Specific Analysis in Animal Studies

Tissue-specific analysis in animal studies provides valuable information about the distribution and effects of a compound in different organs and tissues. Techniques such as mass spectrometry imaging (MSI) can be used to determine the spatial distribution of compounds and their metabolites within tissue sections. researchgate.net Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS) has been shown to be a useful tool for the identification and semi-quantification of compounds and their metabolites in different tissues, complementing techniques like quantitative whole-body autoradiography. researchgate.net Studies using LESA-MS have investigated the distribution of Figopitant and its metabolites in rat tissue. researchgate.net These studies found that the parent drug and a specific N-dealkylated metabolite were the predominant compounds in all tissues examined, along with other metabolites. researchgate.net

Interactive Data Table: Predominant Compounds in Rat Tissues (Based on LESA-MS)

Compound TypePredominance in Tissues
Parent DrugPredominant
N-dealkylated Metabolite (M474(1))Predominant
Other MetabolitesPresent

Note: This table is based on findings from LESA-MS analysis of this compound and its metabolites in rat tissue, indicating the relative presence of compounds rather than specific quantitative values. researchgate.net

Tissue-specific gene expression analysis in animal models can also provide insights into the biological functions and potential targets of a compound within different tissues. frontiersin.orgnih.gov

Dissection and Preparation of Biological Tissues

The investigation of this compound and its metabolites in biological tissues from in vivo studies necessitates meticulous dissection and preparation techniques. In studies focusing on tissue distribution, such as those employing whole-body autoradiography (WBA) or quantitative whole-body autoradiography (QWBA), animal models, typically rats, are administered the compound nih.govresearchgate.net. Following administration and at predetermined time points, the animals are humanely euthanized.

For techniques like WBA and QWBA, the entire animal carcass or large tissue blocks are rapidly frozen, often using agents like hexane (B92381) chilled with dry ice or liquid nitrogen. This rapid freezing is crucial to preserve the spatial distribution of the compound and its metabolites within the tissues and prevent post-mortem redistribution frontiersin.org. The frozen carcass or tissue block is then prepared for sectioning. This preparation may involve embedding the frozen specimen in a supporting medium, such as carboxymethylcellulose (CMC) gel, to provide stability during the sectioning process frontiersin.org. The embedded block is then mounted onto a cryostat stage.

The goal of this preparation is to obtain intact tissue sections that accurately represent the in vivo distribution of the compound at the time of freezing. The quality of the dissection and freezing process directly impacts the integrity of the tissue sections and the reliability of subsequent imaging and analysis.

Cryo-sectioning Techniques for Imaging Studies

Cryo-sectioning is a fundamental technique used in conjunction with imaging modalities such as whole-body autoradiography and mass spectrometry imaging to visualize the distribution of compounds in biological tissues. For studies investigating this compound, cryo-sectioning of the frozen animal carcass or tissue block is performed using a specialized cryomacrotome nih.govresearchgate.netunige.ch.

Thin sections, typically ranging from a few micrometers to tens of micrometers in thickness, are cut sequentially through the entire block nih.gov. These sections are then carefully collected onto appropriate substrates, such as tape or glass slides, depending on the downstream imaging technique researchgate.net. For whole-body autoradiography, sections are often freeze-dried after collection to remove moisture before being placed in contact with a phosphor imaging plate or X-ray film frontiersin.org. The radioactivity in the tissue sections, resulting from the administration of a radiolabeled form of this compound (e.g., [14C]-Figopitant), exposes the plate or film, producing an image that reflects the spatial distribution and concentration of the compound and its radioactive metabolites nih.govresearchgate.netfrontiersin.org.

Detailed research findings from such studies have shown that following intravenous administration of this compound in rats, the parent drug and its N-dealkylated metabolite were found to be the predominant compounds in all investigated tissues, albeit in varying ratios. Other metabolites formed through oxygenation, dealkylation, and a combination of these processes were also identified nih.govresearchgate.net.

The application of cryo-sectioning in conjunction with advanced imaging techniques provides valuable data on the tissue distribution of this compound, which is essential for understanding its pharmacokinetics and potential sites of action or accumulation in vivo.

Data Table: Predominant Compounds in Rat Tissues Following this compound Administration

CompoundPresence in TissuesNotes
This compound (Parent Drug)Detected widelyPredominant in varying ratios nih.govresearchgate.net
N-dealkylated metaboliteDetected widelyPredominant in varying ratios nih.govresearchgate.net
Oxygenated metabolitesDetectedIdentified in addition to predominant forms nih.govresearchgate.net
Dealkylated metabolitesDetectedIdentified in addition to predominant forms nih.govresearchgate.net
Oxygenated and dealkylated metabolitesDetectedIdentified in addition to predominant forms nih.govresearchgate.net

Computational and in Silico Approaches

Molecular Modeling for Receptor-Ligand Interactions

Molecular modeling techniques are employed to study the interaction between a ligand, such as Figopitant, and its biological target, the tachykinin NK1 receptor. drugbank.commdpi.com These methods aim to predict the binding mode, affinity, and the key interactions driving the molecular recognition process.

Molecular Docking Simulations

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the binding affinity. plos.orgnih.govrjptonline.orgscielo.brniscpr.res.inmdpi.commedsci.org By simulating the interaction between this compound and the NK1 receptor, docking studies can provide insights into the specific residues in the receptor's binding site that are crucial for interaction and the nature of the forces involved (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). While the general application of molecular docking in drug discovery is well-established, detailed findings of specific docking simulations performed with this compound and the NK1 receptor were not extensively available in the consulted literature. This compound has been mentioned in the context of consensus methods, which can involve docking benchmarks. cranfield.ac.uk

Pharmacophore Modeling

Chemoinformatics and Virtual Screening

Chemoinformatics applies computational and informational techniques to address problems in chemistry. Virtual screening, a key chemoinformatics application, involves computationally screening large libraries of chemical compounds to identify potential drug candidates based on their predicted properties or their ability to interact with a target. plos.orgnih.govresearchgate.netkaist.ac.krfrontiersin.org

Computational Prediction of Binding Affinity

Predicting the binding affinity between a ligand and its target is a crucial aspect of virtual screening and lead optimization. arxiv.orgbiorxiv.orgresearchgate.netarxiv.orgnih.gov Computational methods for binding affinity prediction range from scoring functions used in docking simulations to more sophisticated approaches like free energy calculations and machine learning models trained on large datasets of known protein-ligand complexes. arxiv.orgbiorxiv.orgresearchgate.netarxiv.orgnih.gov These methods aim to provide a quantitative estimate of the strength of the interaction between this compound and the NK1 receptor. While the importance and methodologies for computational binding affinity prediction are recognized, specific computational studies detailing the predicted binding affinity of this compound to the NK1 receptor were not found in the provided search results.

Simulation of Compound Distribution and Metabolism (Preclinical)

In silico methods are also used in preclinical studies to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its pharmacokinetic profile. mdpi.comarxiv.orgnih.govniscpr.res.inresearchgate.netfrontiersin.orgfigshare.comnih.govsygnaturediscovery.comresearchgate.net Physiologically based pharmacokinetic (PBPK) modeling, for instance, uses mathematical models to simulate the movement and fate of a drug within an organism based on physiological parameters and compound-specific properties. kinampark.compsu.edumdpi.comnih.govnrel.gov This can help predict drug concentrations in various tissues and organs over time. While experimental studies investigating the distribution and metabolism of this compound in rats using techniques like LESA-MS and whole-body autoradiography have been reported, providing insights into its metabolic fate and tissue distribution, mdpi.complos.orgbiorxiv.orgresearchgate.netnih.govnih.govnrel.govhpi.dearchive.orgpurdue.edu detailed information or data from computational simulations of this compound's distribution and metabolism (such as PBPK models or in silico ADME predictions) were not available in the consulted literature.

Future Directions in Preclinical Figopitant Research

Development of Advanced Preclinical Disease Models

Future preclinical research on Figopitant will necessitate the use of advanced disease models that more accurately recapitulate the complexity of human diseases. Standard in vivo and in vitro models, while valuable, often fall short of predicting clinical efficacy.

Humanized Models and Organoids: The development and utilization of humanized animal models, which incorporate human cells or genes, will be crucial for studying the effects of this compound in a more physiologically relevant context. nih.gov Additionally, three-dimensional (3D) organoid cultures derived from patient tissues offer a powerful in vitro platform to assess the efficacy of this compound on specific disease pathologies, particularly in oncology and inflammatory diseases. nih.govmdpi.com These models can provide insights into patient-specific responses and mechanisms of action.

Complex Neurological and Inflammatory Models: For central nervous system (CNS) disorders, future studies should employ models that replicate the intricate neuroinflammatory processes observed in conditions like multiple sclerosis, Parkinson's disease, and Alzheimer's disease. nih.govjneurology.com This includes models of chronic neuroinflammation and those that incorporate the interplay between the nervous and immune systems. Similarly, for inflammatory conditions, models that mimic the chronicity and systemic nature of diseases like inflammatory bowel disease and rheumatoid arthritis will be instrumental.

The table below summarizes potential advanced preclinical models for future this compound research.

Disease AreaAdvanced Preclinical ModelKey Features and Research Questions
Oncology Patient-Derived Xenografts (PDXs)- Preserves tumor heterogeneity. - Evaluates this compound's effect on tumor growth, metastasis, and the tumor microenvironment.
3D Tumor Spheroids/Organoids- Mimics tumor architecture and cell-cell interactions. - Assesses this compound's impact on cell proliferation, apoptosis, and drug resistance. nih.gov
Neuroinflammation Experimental Autoimmune Encephalomyelitis (EAE)- Models key aspects of multiple sclerosis. - Investigates this compound's ability to modulate immune cell infiltration, demyelination, and neuronal damage. nih.gov
Lipopolysaccharide (LPS)-induced Neuroinflammation- Acute model of systemic inflammation-induced CNS effects. - Examines this compound's role in mitigating microglial activation and pro-inflammatory cytokine release.
Inflammatory Bowel Disease Dextran Sodium Sulfate (DSS)-induced Colitis- Well-established model of chemical-induced colitis. - Assesses this compound's efficacy in reducing intestinal inflammation, epithelial damage, and visceral hypersensitivity.
Humanized mouse models with patient-derived immune cells- Reconstitutes human immune responses. - Explores the specific effects of this compound on human immune cell function in the context of gut inflammation. nih.gov

Integration of Multi-Omics Data in Preclinical Studies

To gain a comprehensive understanding of this compound's molecular effects, future preclinical studies must integrate multi-omics approaches. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome to uncover novel biomarkers and mechanisms of action.

Transcriptomic and Proteomic Profiling: RNA sequencing (RNA-seq) and mass spectrometry-based proteomics can identify changes in gene and protein expression in response to this compound treatment in various disease models. This can reveal key signaling pathways modulated by NK1 receptor antagonism and identify potential biomarkers of drug response. For instance, transcriptomic analysis of brainstem and gut tissues following administration of an NK1 receptor agonist and antagonist has been used to expand the genomic resources for emesis research. researcher.life

Metabolomic Analysis: Investigating the metabolic profiles of cells and tissues treated with this compound can provide insights into its effects on cellular metabolism. This is particularly relevant in cancer, where metabolic reprogramming is a hallmark of the disease. nih.gov

Integrated Bioinformatic Analysis: The true power of multi-omics lies in the integrated analysis of these complex datasets. Advanced bioinformatic tools will be essential to identify correlations between different omics layers and to construct comprehensive models of this compound's mechanism of action.

Refinement of Analytical and Imaging Technologies

Continued advancements in analytical and imaging technologies will be pivotal for the detailed preclinical evaluation of this compound. These technologies offer enhanced sensitivity and spatial resolution, enabling a more precise understanding of the drug's pharmacokinetic and pharmacodynamic properties.

Advanced Mass Spectrometry Techniques: Techniques such as liquid extraction surface analysis (LESA) combined with mass spectrometry have already been utilized to study the distribution of this compound and its metabolites in rat tissues. nih.gov Future studies will likely employ even more sensitive and high-resolution mass spectrometry methods for detailed pharmacokinetic analysis in various biological matrices. axispharm.comijisrt.com

Molecular Imaging: Positron Emission Tomography (PET) imaging with radiolabeled NK1 receptor antagonists has been instrumental in visualizing receptor occupancy in the brain. amegroups.org The development of a specific PET tracer for this compound would allow for non-invasive, real-time assessment of its target engagement and dose-response relationships in preclinical models. This would be invaluable for optimizing dosing regimens and confirming target engagement in difficult-to-access tissues like the brain.

The following table highlights key analytical and imaging technologies for future this compound research.

TechnologyApplication in this compound ResearchPotential Insights
High-Resolution Mass Spectrometry - Quantification of this compound and its metabolites in plasma, tissues, and cerebrospinal fluid. nih.gov- Detailed pharmacokinetic profiles. - Identification of novel metabolic pathways.
Positron Emission Tomography (PET) - In vivo visualization and quantification of NK1 receptor occupancy by this compound. amegroups.org- Confirmation of target engagement in the CNS and peripheral tissues. - Optimization of dosing to achieve desired receptor occupancy.
Whole-Body Autoradiography - Mapping the distribution of radiolabeled this compound throughout the body. nih.gov- Identification of tissues with high drug accumulation. - Correlation of drug distribution with sites of pharmacological activity.

Comparative Preclinical Studies with Other NK1 Receptor Antagonists

To clearly define the therapeutic niche of this compound, rigorous head-to-head preclinical studies against other NK1 receptor antagonists are essential. While many antagonists share the same primary target, subtle differences in their pharmacological profiles may translate into significant differences in efficacy and therapeutic application.

Efficacy and Potency Comparisons: Direct comparisons of this compound with compounds like aprepitant, rolapitant, and casopitant (B1241461) in standardized preclinical models of emesis, pain, inflammation, and cancer will help to establish its relative efficacy and potency. sgul.ac.ukpatsnap.com These studies should utilize clinically relevant endpoints and dosing schedules.

Pharmacokinetic and Pharmacodynamic Differentiation: A detailed comparison of the absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the receptor binding kinetics and duration of action of this compound relative to other NK1 antagonists, will be crucial. nih.govnih.govnih.gov These factors can significantly influence the clinical utility of a drug.

Exploration of Novel Therapeutic Hypotheses from Preclinical Data

Preclinical research should not be limited to validating known applications of NK1 receptor antagonism but should also serve as a platform for generating and testing novel therapeutic hypotheses for this compound.

Neurogenic Inflammation and Beyond: The role of Substance P and the NK1 receptor in neurogenic inflammation is well-established. nih.govjneurology.com Preclinical studies could explore the potential of this compound in a wider range of conditions where neurogenic inflammation is implicated, such as migraine, visceral pain syndromes, and certain skin disorders.

Oncology and the Tumor Microenvironment: The involvement of the NK1 receptor in tumor cell proliferation, angiogenesis, and metastasis is an area of growing interest. nih.govmdpi.comnih.govmdpi.comnih.govmdpi.com Preclinical studies should investigate the potential of this compound, both as a monotherapy and in combination with standard-of-care chemotherapeutics and immunotherapies, to modulate the tumor microenvironment and inhibit cancer progression in various cancer models, including pancreatic and lung cancer. nih.govnih.gov

Repurposing Opportunities: Preclinical data may suggest opportunities for repurposing this compound for indications beyond its initial development focus. For example, the antidepressant and anxiolytic properties observed with other NK1 receptor antagonists in preclinical models could be explored for this compound. cambridge.orgresearchgate.net

By pursuing these future directions, the preclinical research of this compound can provide a robust foundation for its successful clinical development and ultimately translate into novel therapeutic options for patients.

Q & A

Q. What are the primary molecular targets of Figopitant, and what experimental approaches are used to validate its selectivity?

To identify this compound’s targets, researchers employ receptor binding assays (e.g., radioligand displacement studies for NK1 receptors) and functional in vitro models (e.g., calcium flux assays). Selectivity is validated via cross-reactivity screens against related receptors (NK2, NK3) and kinase panels. Preclinical in vivo models (e.g., ferret emesis models) confirm target engagement .

Q. How do researchers assess the pharmacokinetic (PK) profile of this compound in preclinical studies?

PK studies use LC-MS/MS for plasma concentration analysis, with parameters like AUC, Cmax, and half-life calculated via non-compartmental modeling. Tissue distribution is mapped using whole-body autoradiography , while cytochrome P450 inhibition assays evaluate metabolic pathways. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound trials?

Logistic regression models (e.g., Emax models) are standard for dose-response analysis. Researchers must account for covariates (e.g., patient age, CYP3A4 genotype) using mixed-effects modeling . Sensitivity analyses should address missing data (e.g., multiple imputation) .

Advanced Research Questions

Q. How can researchers design a randomized controlled trial (RCT) to evaluate this compound’s efficacy against other NK1 antagonists, considering potential confounders?

Use the PICOT framework :

  • P : Chemotherapy-naïve patients (n ≥ 200).
  • I : this compound (oral, 125 mg/day).
  • C : Aprepitant or fosaprepitant.
  • O : Complete response (no emesis/retching) over 120 hours.
  • T : Acute (24h) and delayed (5d) phases.
    Address confounders via stratified randomization (e.g., by cisplatin dose) and blinding protocols . Power calculations (α=0.05, β=0.2) should predefine non-inferiority margins .

Q. What methodologies resolve contradictions in this compound’s reported efficacy across different patient subgroups?

Contradictions arise from heterogeneous study populations or outcome definitions. Apply meta-regression to identify moderators (e.g., tumor type, antiemetic combinations). For subgroup analyses, use Bonferroni correction to control Type I errors. Transparent reporting via PRISMA guidelines is critical .

Q. How can in silico modeling optimize this compound’s dosing regimens for hepatic-impaired populations?

Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or Simcyp. Input parameters include hepatic CYP3A4 activity (from liver biopsy data) and plasma protein binding. Validate models against phase I PK data from hepatically impaired cohorts .

Methodological Tables

Table 1: Key Parameters for Preclinical PK Studies

ParameterMethodRelevance to this compound
BioavailabilityRadiolabeled tracer studiesPredicts oral efficacy
Tissue PenetrationMALDI-TOF imagingCNS exposure for central antiemesis
Metabolite IDHigh-resolution mass spectrometrySafety profiling

Table 2: Common Biases in this compound RCTs and Mitigation Strategies

Bias TypeExampleMitigation
Selection biasNon-random loss to follow-upITT analysis with sensitivity tests
Measurement biasSubjective emesis reportingBlinded central adjudication
ConfoundingConcomitant 5-HT3 antagonist usePropensity score matching

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Figopitant
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.